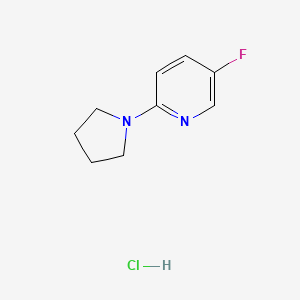![molecular formula C16H12F2O3 B11823455 3-[4-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid](/img/structure/B11823455.png)
3-[4-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid is an organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a phenylprop-2-enoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(difluoromethoxy)benzaldehyde and phenylacetic acid.
Condensation Reaction: The key step involves a condensation reaction between 4-(difluoromethoxy)benzaldehyde and phenylacetic acid in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the intermediate 3-[4-(difluoromethoxy)phenyl]-2-phenylprop-2-en-1-ol.
Oxidation: The intermediate is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
3-[4-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is used in the synthesis of advanced materials, including polymers and coatings, due to its unique chemical structure.
Biological Studies: The compound is studied for its interactions with biological molecules, which can provide insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used as an intermediate in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[4-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[4-(Trifluoromethoxy)phenyl]-2-phenylprop-2-enoic acid
- 3-[4-(Methoxy)phenyl]-2-phenylprop-2-enoic acid
- 3-[4-(Chloromethoxy)phenyl]-2-phenylprop-2-enoic acid
Uniqueness
3-[4-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry, where the difluoromethoxy group can enhance the compound’s pharmacokinetic and pharmacodynamic properties.
Propriétés
Formule moléculaire |
C16H12F2O3 |
|---|---|
Poids moléculaire |
290.26 g/mol |
Nom IUPAC |
3-[4-(difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid |
InChI |
InChI=1S/C16H12F2O3/c17-16(18)21-13-8-6-11(7-9-13)10-14(15(19)20)12-4-2-1-3-5-12/h1-10,16H,(H,19,20) |
Clé InChI |
NWLRLIOHTHGLHV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)OC(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(3aR,9bS)-2-benzyl-1H,2H,3H,3aH,4H,5H,9bH-benzo[e]isoindole-3a-sulfonyl fluoride](/img/structure/B11823383.png)
![sodium;3-methoxy-4-methyl-5-oxo-N-[2-(trifluoromethoxy)phenyl]sulfonyl-1,2,4-triazole-1-carboxamide](/img/structure/B11823387.png)

![N'-[(E)-(4-fluorophenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11823427.png)

![[2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol hydrochloride](/img/structure/B11823436.png)


![N-[3-(4-iodophenyl)oxan-4-yl]propane-2-sulfonamide](/img/structure/B11823447.png)
![[3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methyl methanesulfonate](/img/structure/B11823449.png)

![1-Fluoro-3-iodobicyclo[1.1.1]pentane](/img/structure/B11823464.png)
![11,13-Dimethyl-5-[(pyridin-3-yl)methyl]-4,5,7,11,13-pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),2(6),3,7-tetraene-10,12-dione](/img/structure/B11823465.png)
![2-benzylidene-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one](/img/structure/B11823466.png)
